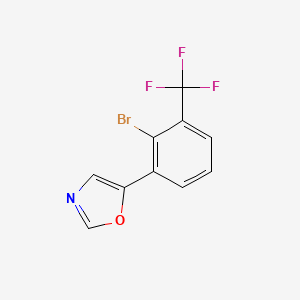

5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole

Description

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole heterocycles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in contemporary chemical research, particularly in the realm of medicinal chemistry. The prevalence of the oxazole ring in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance. Oxazole derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antiviral activities. Their ability to engage with various biological targets is attributed to their unique electronic properties and their capacity to participate in hydrogen bonding and other non-covalent interactions.

Structural Features and Significance of Aryl-Substituted Oxazoles

The attachment of aryl groups to the oxazole core gives rise to aryl-substituted oxazoles, a class of compounds with significant therapeutic potential. The aryl substituent can profoundly influence the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and pharmacokinetic profile. Furthermore, the aryl ring provides a versatile handle for chemical modification, allowing for the fine-tuning of the compound's biological activity. A notable area of research for aryl-substituted oxazoles is in the development of kinase inhibitors, where the oxazole scaffold can serve as a bioisostere for other aromatic rings, offering advantages in terms of synthetic accessibility and intellectual property. For instance, 2-anilino-5-aryloxazoles have been identified as a novel class of potent VEGFR2 kinase inhibitors. nih.govacs.org

Rationale for Academic Investigation of 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole

The academic investigation of this compound is driven by the strategic combination of three key structural motifs: the oxazole core, a bromo substituent, and a trifluoromethyl group. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The incorporation of a trifluoromethyl group is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.

The bromo substituent also plays a crucial role. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling further structural modifications through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of a wider chemical space and the optimization of the compound's biological activity. The specific substitution pattern on the phenyl ring, with the bromo and trifluoromethyl groups in the 2- and 3-positions respectively, creates a unique electronic and steric environment that warrants investigation for its potential to confer novel biological activities.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to synthesize and characterize this novel chemical entity and to evaluate its potential as a scaffold for the development of new bioactive molecules. The scope of such research would typically encompass:

Synthesis: Developing an efficient and scalable synthetic route to this compound. A plausible approach would involve the condensation of 2-bromo-3-(trifluoromethyl)benzaldehyde (B1374777) with a suitable reagent such as tosylmethyl isocyanide (TosMIC) in a van Leusen oxazole synthesis.

Characterization: Thoroughly characterizing the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Physicochemical Properties: Investigating key physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for its potential as a drug candidate.

Biological Screening: Screening the compound against a panel of biological targets, such as protein kinases, to identify any potential therapeutic applications. Based on the known activities of related aryl-oxazoles, this compound could be a candidate for investigation as an inhibitor of kinases involved in angiogenesis or cell proliferation. nih.govacs.org

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Utilizing the bromo substituent as a point for diversification to synthesize a library of related compounds and to establish a structure-activity relationship, which is essential for optimizing the potency and selectivity of any identified biological activity.

While specific research findings for this compound are not yet widely published in academic literature, its chemical structure suggests it is a compound of significant interest for medicinal chemistry research. The following table provides hypothetical, yet representative, data that would be sought in the initial characterization of this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₅BrF₃NO |

| Molecular Weight | 292.05 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-8.00 (m, 4H, Ar-H and oxazole-H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 115-160 (Ar-C and oxazole-C) |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -62.5 (s, CF₃) |

| LogP | 3.5 - 4.5 |

Note: The NMR and LogP values are illustrative predictions based on the chemical structure and not from experimental data.

Further research into this and related compounds will likely uncover novel biological activities and contribute to the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-9-6(8-4-15-5-16-8)2-1-3-7(9)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGWJIXCSNIILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2 Bromo 3 Trifluoromethyl Phenyl Oxazole and Its Analogues

Retrosynthetic Analysis of 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole

A retrosynthetic analysis of this compound reveals several plausible disconnection pathways for its construction. The most common and versatile approaches to the oxazole (B20620) ring itself guide this analysis. Two primary disconnections of the oxazole moiety are considered: one leading to precursors for a cyclodehydration reaction and the other setting the stage for a Van Leusen oxazole synthesis.

Scheme 1: Retrosynthetic Analysis of this compound

The first pathway (Path A) involves a disconnection across the C4-C5 and O-C2 bonds of the oxazole ring, which is characteristic of the Robinson-Gabriel synthesis and related cyclodehydration methods. This approach identifies an α-acylamino ketone as the key intermediate. This intermediate can be further disconnected into an α-haloketone, specifically 2-bromo-1-(2-bromo-3-(trifluoromethyl)phenyl)ethan-1-one, and formamide. The α-haloketone precursor can then be traced back to the corresponding acetophenone, 1-(2-bromo-3-(trifluoromethyl)phenyl)ethan-1-one.

The second major pathway (Path B) is based on the Van Leusen oxazole synthesis. This disconnection across the C4-C5 and N-C2 bonds of the oxazole points to tosylmethyl isocyanide (TosMIC) and an appropriately substituted benzaldehyde, namely 2-bromo-3-(trifluoromethyl)benzaldehyde (B1374777), as the primary building blocks. This method is particularly advantageous for the synthesis of 5-substituted oxazoles.

Precursor Synthesis and Halogenation Strategies

The successful synthesis of the target oxazole is critically dependent on the efficient preparation of the key substituted phenyl precursors. This section explores the synthetic strategies for introducing the bromo and trifluoromethyl groups onto the phenyl ring in the desired orientation.

Bromination of Phenyl Ketone Precursors

The synthesis of the key precursor, 1-(2-bromo-3-(trifluoromethyl)phenyl)ethan-1-one, requires the regioselective bromination of 1-(3-(trifluoromethyl)phenyl)ethan-1-one. The directing effects of the substituents on the aromatic ring present a significant challenge. The acetyl group is an ortho, para-director, while the trifluoromethyl group is a strong meta-director. Direct electrophilic bromination would likely yield the 5-bromo isomer as the major product.

To achieve the desired 2-bromo substitution, a directed ortho-metalation (DoM) strategy can be employed. This involves the deprotonation of the aromatic ring at the position ortho to a directing group, followed by quenching with an electrophilic bromine source. In the case of 1-(3-(trifluoromethyl)phenyl)ethan-1-one, the acetyl group can act as a directing group, although its directing ability is moderate. Conversion of the acetyl group to a more effective directing group, such as a ketal or an oxazoline (B21484), can enhance the regioselectivity of the ortho-lithiation.

An alternative approach involves a halogen dance reaction. This reaction entails the base-induced migration of a halogen atom to a more thermodynamically stable position, often a neighboring ortho-position that can be deprotonated. For instance, a precursor such as 1-(2,3-dibromophenyl)ethan-1-one could potentially undergo a halogen dance to furnish the desired 2-bromo-3-substituted isomer, although this would require careful optimization of reaction conditions.

| Method | Reagents | Key Features |

| Directed ortho-Metalation (DoM) | 1. Directing group installation (e.g., ketalization) 2. Strong base (e.g., n-BuLi, LDA) 3. Electrophilic bromine source (e.g., Br2, NBS) | High regioselectivity for the ortho position. Requires protection/deprotection steps. |

| Halogen Dance Reaction | Strong base (e.g., LDA) in the presence of a trapping agent. | Isomerization of a halogen to a more stable position. Can be complex to control. |

Trifluoromethylation Approaches

The introduction of the trifluoromethyl group onto the aromatic ring is another critical step. Modern trifluoromethylation methods offer several routes to achieve this transformation.

One of the most common approaches is the Sandmeyer-type reaction, starting from a corresponding aniline (B41778). For example, 2-bromo-3-aminotoluene can be converted to the corresponding diazonium salt, which is then treated with a trifluoromethyl source, such as trifluoromethylcopper(I).

Direct C-H trifluoromethylation of arenes has emerged as a powerful tool in recent years. nih.govh1.co These methods often employ radical-based mechanisms, utilizing reagents like triflyl chloride (CF3SO2Cl) in the presence of a photoredox catalyst, or Umemoto's reagents. rsc.org The regioselectivity of these reactions is governed by the electronic properties of the substrate. For a bromine-substituted arene, trifluoromethylation will be directed to positions meta to the bromine atom.

Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann reaction, provide another reliable method for trifluoromethylation. wikipedia.org This approach involves the coupling of an aryl halide (e.g., 2,3-dibromotoluene) with a trifluoromethylating agent, such as trifluoromethylcopper(I) or (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in the presence of a suitable catalyst and fluoride (B91410) source.

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer-type Reaction | Substituted Aniline | NaNO2, H+; CF3-source | Well-established, but requires a multi-step sequence. |

| Direct C-H Trifluoromethylation | Substituted Arene | Photoredox catalyst, CF3-radical source | Atom-economical, but regioselectivity can be a challenge. nih.govh1.co |

| Cross-Coupling Reaction | Aryl Halide | Transition metal catalyst (e.g., Cu, Pd), CF3-source | High functional group tolerance and predictable regioselectivity. wikipedia.org |

Direct Oxazole Ring Formation Methods

Once the appropriately substituted precursors are in hand, the final step is the construction of the oxazole ring. Several robust methods are available for this transformation.

Cyclodehydration Reactions

Cyclodehydration reactions are a classic and widely used method for the synthesis of oxazoles. The Robinson-Gabriel synthesis, for instance, involves the intramolecular cyclization and dehydration of an α-acylamino ketone. wikipedia.orgsynarchive.com In the context of the target molecule, 2-amino-1-(2-bromo-3-(trifluoromethyl)phenyl)ethan-1-one would be acylated, for example with formic acid or a derivative, to form the N-formyl intermediate, which would then undergo cyclodehydration.

A related and more direct approach is the reaction of an α-haloketone with a primary amide. For the synthesis of this compound, this would involve the reaction of 2-bromo-1-(2-bromo-3-(trifluoromethyl)phenyl)ethan-1-one with formamide. This reaction is often carried out at elevated temperatures and can be promoted by acidic or basic catalysts.

| Reaction | Precursors | Typical Conditions |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Dehydrating agent (e.g., H2SO4, P2O5, POCl3) wikipedia.orgsynarchive.com |

| α-Haloketone and Amide Condensation | α-Haloketone, Primary Amide | High temperature, often with a catalyst. |

Van Leusen Oxazole Synthesis and its Derivatives

The Van Leusen oxazole synthesis is a powerful and highly convergent method for the preparation of 5-substituted oxazoles. nih.govmdpi.comorganic-chemistry.org This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgyoutube.com For the synthesis of the target molecule, 2-bromo-3-(trifluoromethyl)benzaldehyde would be treated with TosMIC in the presence of a base such as potassium carbonate.

The mechanism of the Van Leusen oxazole synthesis proceeds through the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting adduct then undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid and water furnishes the aromatic oxazole ring. organic-chemistry.org

The Van Leusen synthesis is known for its operational simplicity and tolerance of a wide range of functional groups on the aldehyde component, making it a highly attractive strategy for the synthesis of complex oxazoles like this compound. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Base | Key Features |

| Aldehyde (e.g., 2-bromo-3-(trifluoromethyl)benzaldehyde) | Tosylmethyl isocyanide (TosMIC) | K2CO3, DBU, etc. | Convergent, high-yielding, and tolerant of various functional groups. nih.govmdpi.comorganic-chemistry.org |

Multi-component Reactions for Oxazole Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single synthetic operation. clockss.org For the synthesis of oxazole scaffolds, several MCRs have proven to be highly effective.

One of the most notable is the Van Leusen oxazole synthesis , a [3+2] cycloaddition reaction involving an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govpharmaguideline.com This reaction proceeds via the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. pharmaguideline.comresearchgate.net The versatility of this method allows for the synthesis of a wide range of 5-substituted and 4,5-disubstituted oxazoles. nih.govresearchgate.net

Other significant MCRs for oxazole synthesis include variations of the Ugi and Passerini reactions, which can be adapted to form the oxazole ring system. These reactions typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, offering a high degree of molecular diversity in the resulting oxazole products. clockss.org

| Reaction | Reactants | Key Features |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles, proceeds through an oxazoline intermediate. nih.govpharmaguideline.comresearchgate.net |

| Ugi Reaction (adapted) | Isocyanide, Carbonyl compound, Amine, Carboxylic acid | Highly versatile for generating diverse oxazole derivatives. clockss.org |

| Passerini Reaction (adapted) | Isocyanide, Carbonyl compound, Carboxylic acid | Three-component reaction leading to functionalized oxazoles. clockss.org |

Transition Metal-Catalyzed Cyclization Reactions (e.g., Cu, Zn)

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings through cyclization reactions, often under mild conditions and with high efficiency. Copper and zinc catalysts have been extensively used in the synthesis of oxazoles.

Copper-catalyzed reactions are particularly prevalent. Methods include the copper(II)-catalyzed oxidative cyclization of enamides, which allows for the formation of 2,5-disubstituted oxazoles via vinylic C-H bond functionalization. nih.gov Another approach involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines and alkynes, providing access to trisubstituted oxazoles. nih.gov These methods are valued for their use of readily available starting materials and often employ molecular oxygen as a green oxidant. nih.gov

Zinc-catalyzed cyclizations also offer a viable route to oxazoles. For instance, zinc(II) triflate (Zn(OTf)₂) can effectively catalyze the cyclization of propargyl amides to form oxazole derivatives. chemrevlett.com This Lewis acid-catalyzed process demonstrates the utility of zinc in promoting the necessary intramolecular bond formations.

| Catalyst | Reaction Type | Starting Materials | Products |

| Copper (Cu) | Oxidative Cyclization | Enamides | 2,5-Disubstituted oxazoles nih.gov |

| Copper (Cu) | Aerobic Oxidative Dehydrogenative Annulation | Amines, Alkynes, O₂ | Trisubstituted oxazoles nih.gov |

| Zinc (Zn) | Cyclization | Propargyl amides | Substituted oxazoles chemrevlett.com |

Metal-Free Cyclization and Annulation Strategies

In the pursuit of more sustainable and cost-effective synthetic routes, metal-free cyclization and annulation strategies for oxazole synthesis have gained significant attention. These methods often rely on the use of common and inexpensive reagents.

One such strategy involves the use of hypervalent iodine reagents , such as phenyliodine(III) diacetate (PIDA), to mediate the intramolecular oxidative cyclization of N-styrylbenzamides, yielding 2,5-disubstituted oxazoles. nih.gov Another approach utilizes a combination of tert-butyl hydroperoxide (t-BuOOH) and iodine (I₂) to achieve a domino oxidative cyclization from readily available starting materials under mild conditions. nih.gov

Furthermore, photocatalysis has emerged as a powerful tool for metal-free oxazole synthesis. Visible-light-induced reactions of α-bromoketones and benzylamines, using an organic dye as the photocatalyst, can produce valuable substituted oxazoles at room temperature. nih.gov These methods avoid the use of transition metals, reducing the risk of metal contamination in the final products.

Post-Cyclization Functionalization and Derivatization

Regioselective Functionalization of the Oxazole Core

The functionalization of a pre-formed oxazole ring is a key strategy for introducing desired substituents. The inherent reactivity of the oxazole core dictates the regioselectivity of these reactions. Generally, the oxazole ring is susceptible to electrophilic attack at the C5 position, especially when an electron-donating group is present. acs.org Nucleophilic substitution, on the other hand, is favored at the C2 position, particularly if a good leaving group is present. acs.org

Directed metalation provides a powerful tool for regioselective functionalization. The use of strong bases, such as TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide), allows for the selective deprotonation of the oxazole ring at specific positions. The resulting organometallic intermediates can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. acs.org This method has been successfully applied to the synthesis of 2,4,5-trisubstituted oxazoles. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also widely employed for the functionalization of halo-substituted oxazoles, offering a versatile means to introduce aryl and vinyl groups. mdpi.com

Introduction of Halogen and Trifluoromethyl Groups onto Pre-formed Oxazoles

To synthesize the target molecule, this compound, methods for the introduction of bromine and trifluoromethyl groups onto a 5-phenyloxazole (B45858) precursor are essential.

Bromination of the phenyl ring can be achieved through electrophilic aromatic substitution. The directing effects of the substituents on the phenyl ring will determine the position of bromination. For a 3-(trifluoromethyl)phenyl substituent, the bromine would be directed to the 2-position (ortho to the oxazole and meta to the trifluoromethyl group). Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) are commonly used for such transformations. nih.gov The regioselectivity of the bromination of the oxazole ring itself can be influenced by the reaction conditions. For instance, the use of dimethylformamide (DMF) as a solvent has been shown to significantly improve the C4-selectivity in the bromination of 5-substituted oxazoles. acs.org

Trifluoromethylation of the aromatic ring can be more challenging. Direct C-H trifluoromethylation methods have been developed using various trifluoromethylating agents, often in the presence of a metal catalyst or under photoredox conditions. These methods offer a direct route to introduce the CF₃ group, avoiding the need for pre-functionalized starting materials. nih.gov For pre-formed aryl halides, copper-mediated trifluoromethylation reactions are also a well-established strategy.

Green and Sustainable Synthetic Approaches (e.g., Microwave-Assisted, Ionic Liquids)

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including oxazoles. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted synthesis has been shown to significantly accelerate the formation of oxazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govavantorsciences.comresearchgate.net For example, the microwave-assisted [3+2] cycloaddition of aryl aldehydes with TosMIC is a rapid and efficient method for preparing 5-substituted oxazoles. nih.govresearchgate.net

Ionic liquids have emerged as environmentally benign reaction media for oxazole synthesis. They can act as both the solvent and promoter, and their negligible vapor pressure reduces the emission of volatile organic compounds. researchgate.net Furthermore, ionic liquids can often be recycled and reused, adding to the sustainability of the process. researchgate.net The van Leusen reaction for the synthesis of 4,5-disubstituted oxazoles has been successfully performed in ionic liquids. nih.gov

Ultrasound-assisted synthesis is another green technique that utilizes the energy of sound waves to promote chemical reactions. This method can lead to faster reaction rates and improved yields in the synthesis of oxazole derivatives.

| Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, improved purity. nih.govavantorsciences.comresearchgate.net |

| Ionic Liquids | Use of non-volatile, recyclable salts as solvents and/or catalysts. | Environmentally friendly, potential for catalyst/solvent recycling. researchgate.net |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to the reaction medium. | Enhanced reaction rates, improved yields. |

Chemical Reactivity and Transformation Studies of 5 2 Bromo 3 Trifluoromethyl Phenyl Oxazole

Electrophilic and Nucleophilic Reactions at the Oxazole (B20620) Ring

The oxazole ring is an aromatic heterocycle with a π-electron system that can theoretically undergo both electrophilic and nucleophilic attack. However, its reactivity is significantly influenced by the electronic nature of its substituents.

Electrophilic Reactions: Generally, the oxazole ring is considered electron-deficient, making electrophilic aromatic substitution challenging unless activated by electron-donating groups. The presence of the highly electron-withdrawing 2-bromo-3-(trifluoromethyl)phenyl group at the C5 position further deactivates the oxazole ring towards electrophilic attack. Any potential electrophilic substitution would likely occur at the C4 position, which is typically the most reactive site in 5-substituted oxazoles. However, the steric hindrance from the adjacent bulky phenyl substituent would likely impede the approach of an electrophile, making such reactions low-yielding under standard conditions.

Nucleophilic Reactions: The electron-deficient nature of the oxazole ring makes it more susceptible to nucleophilic attack. The most common site for nucleophilic attack on an oxazole ring is the C2 position, which can lead to ring-opening or substitution if a suitable leaving group is present. In the case of 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole, direct nucleophilic attack on the ring is unlikely to result in substitution due to the absence of a leaving group. However, strong nucleophiles or bases can induce deprotonation. The C2 proton of the oxazole ring is the most acidic, and its removal by a strong base like n-butyllithium (n-BuLi) would generate a lithiated intermediate. This intermediate can then react with various electrophiles, providing a pathway for functionalization at the C2 position. This process is a form of directed metalation. researchgate.net

Another potential reaction is the "halogen dance," a base-catalyzed isomerization where a halogen atom migrates to a different position on the ring following deprotonation. While this has been observed in other substituted oxazoles, its applicability to this specific compound would depend on the relative acidities of the ring protons and the stability of the resulting lithiated intermediates.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Heck)

The bromine atom on the phenyl ring is a prime site for modification via palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a highly versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nih.gov For this compound, a Suzuki coupling would involve the reaction of the bromine atom with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

The success of this reaction is influenced by both electronic and steric factors. The electron-withdrawing trifluoromethyl group ortho to the bromine atom can enhance the rate of the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. beilstein-journals.org However, the steric bulk of the adjacent trifluoromethyl group and the large 5-oxazolyl substituent can hinder the approach of the palladium catalyst to the C-Br bond, potentially requiring more robust catalytic systems (e.g., using bulky, electron-rich phosphine ligands) or harsher reaction conditions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides This table presents typical conditions for related substrates, as specific data for this compound is not available.

| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromo-3-fluoroaniline | Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |

| 1-Bromo-2-(CF₃)benzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | None | K₂CO₃ | DMF/H₂O | 80 | ~95 |

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov In this case, this compound could be reacted with various alkenes, such as acrylates, styrenes, or other vinyl compounds, in the presence of a palladium catalyst and a base. rsc.org The reaction typically proceeds with high stereoselectivity to give the trans isomer. organic-chemistry.org

Similar to the Suzuki coupling, the electronic activation by the trifluoromethyl group is beneficial, but steric hindrance remains a challenge. The choice of catalyst, ligand, base, and solvent is crucial to achieve good yields. Phosphine-free catalyst systems or those employing N-heterocyclic carbene (NHC) ligands have shown effectiveness in coupling sterically demanding substrates. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. mdpi.com It is generally inert to many common reaction conditions, which is a primary reason for its incorporation into pharmaceuticals. wikipedia.org However, under specific and often harsh conditions, the CF₃ group can undergo transformations.

Hydrolysis: The hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid group typically requires forcing conditions, such as heating with strong acids (e.g., concentrated sulfuric acid) or superacids. acs.org This transformation proceeds through the formation of a difluorocarbocation intermediate. Given the stability of the oxazole ring to strongly acidic conditions is limited, selective hydrolysis of the trifluoromethyl group without affecting the rest of the molecule would be extremely challenging.

Nucleophilic Attack: While the C-F bonds are strong, the carbon atom of the CF₃ group is highly electrophilic due to the electron-withdrawing nature of the three fluorine atoms. Nucleophilic attack on the trifluoromethyl group is rare but can occur with very strong nucleophiles, potentially leading to the displacement of one or more fluoride (B91410) ions. However, this is not a common transformation for aromatic trifluoromethyl compounds. acs.org

Reductive Defluorination: Certain transition metal complexes or reducing agents can mediate the reductive defluorination of a CF₃ group, but these methods are highly specialized and may not be compatible with the other functional groups in the molecule.

In the context of this compound, the trifluoromethyl group is expected to be highly stable and act primarily as a strong electron-withdrawing and sterically bulky directing group, influencing the reactivity of other parts of the molecule. youtube.comnih.gov

Transformations Involving the Phenyl Ring Substituents

The bromine and trifluoromethyl groups on the phenyl ring can influence the reactivity of the aromatic ring itself. Both are deactivating, electron-withdrawing groups. Electrophilic aromatic substitution on the phenyl ring would be significantly disfavored and, if it were to occur, would be directed to the positions meta to both substituents (C5 and C6).

A more plausible transformation is directed ortho-lithiation. The trifluoromethyl group can direct lithiation to its ortho position. However, in this molecule, both ortho positions are already substituted (one with bromine and the other with the oxazolylphenyl moiety). Therefore, this pathway is not viable for further functionalization.

Intramolecular reactions between the bromo and trifluoromethyl groups are not common under typical synthetic conditions. However, under radical or specific organometallic conditions, cyclization reactions could potentially be induced, although no specific examples for this substitution pattern are readily available.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key reactions provides insight into the factors controlling the reactivity of this compound.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex. The electron-withdrawing trifluoromethyl group at the ortho position can facilitate this step by making the carbon atom of the C-Br bond more electrophilic. nih.govrsc.org

Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. The steric hindrance from the ortho-trifluoromethyl and the oxazolyl groups can slow down this final step, potentially leading to side reactions if the intermediate palladium complex is long-lived.

Mechanism of the Heck Reaction: The Heck reaction mechanism also proceeds via a catalytic cycle:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the C-Br bond.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-C bond. This step typically occurs in a syn manner.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C double bond in the product and a hydridopalladium complex. This step is also typically a syn-elimination and is usually irreversible.

Reductive Elimination: The hydridopalladium complex eliminates H-Br (in the presence of the base) to regenerate the Pd(0) catalyst.

For intramolecular Heck reactions, the regioselectivity (exo vs. endo cyclization) is a key consideration, though not directly applicable to this intermolecular case. princeton.edu The electronic and steric properties of both the aryl halide and the alkene play a crucial role in determining the efficiency and regioselectivity of the migratory insertion step. researchgate.net Computational studies on related systems can provide valuable insights into the transition state energies and help predict the outcome of these reactions. nih.govnih.govresearchgate.netmdpi.comsapub.org

Spectroscopic and Advanced Analytical Characterization of 5 2 Bromo 3 Trifluoromethyl Phenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. The expected spectra for 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole in a standard solvent like deuterated chloroform (B151607) (CDCl₃) are detailed below.

The ¹H NMR spectrum is anticipated to show signals corresponding to the protons on the oxazole (B20620) ring and the phenyl ring. The aromatic region (typically δ 7.0-8.5 ppm) will feature five distinct proton signals.

Oxazole Protons: The oxazole ring contains two protons. The proton at the C2 position (H-2) is expected to appear as a singlet at a downfield chemical shift (approximately δ 8.0-8.2 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The proton at the C4 position (H-4) is also expected to be a singlet, appearing slightly more upfield (approximately δ 7.3-7.5 ppm).

Phenyl Protons: The trisubstituted phenyl ring has three aromatic protons. Their chemical shifts and coupling patterns will be influenced by the bromo and trifluoromethyl substituents. The proton ortho to the bromine and meta to the trifluoromethyl group (H-6') would likely appear as a doublet of doublets. The proton meta to the bromine and ortho to the trifluoromethyl group (H-4') would also be a doublet of doublets. The proton positioned between the two substituents (H-5') is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants). These signals are predicted to be in the range of δ 7.6-8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-2 (Oxazole) | 8.0 - 8.2 | Singlet (s) | N/A |

| H-4 (Oxazole) | 7.3 - 7.5 | Singlet (s) | N/A |

| H-4', H-5', H-6' (Phenyl) | 7.6 - 8.0 | Multiplet (m) | ~2-8 Hz |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. A total of 10 distinct carbon signals are expected, as all carbons are in unique chemical environments.

Oxazole Carbons: The three carbons of the oxazole ring (C2, C4, C5) are expected to resonate in the δ 120-160 ppm range. C2 is typically the most downfield, followed by C5, and then C4.

Phenyl Carbons: The six carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbons directly attached to the bromo (C2') and trifluoromethyl (C3') groups will have characteristic chemical shifts. The carbon attached to the oxazole ring (C1') will also be identifiable. The trifluoromethyl group will cause the C3' signal to appear as a quartet due to ¹³C-¹⁹F coupling.

Trifluoromethyl Carbon: The carbon of the CF₃ group is expected to be a quartet with a large coupling constant (JC-F) and will resonate in the δ 120-125 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from ¹⁹F coupling) |

| C2 (Oxazole) | ~150-155 | Singlet |

| C4 (Oxazole) | ~122-128 | Singlet |

| C5 (Oxazole) | ~148-152 | Singlet |

| C1' (Phenyl) | ~130-135 | Singlet |

| C2' (Phenyl, C-Br) | ~115-120 | Singlet |

| C3' (Phenyl, C-CF₃) | ~130-134 | Quartet (q) |

| C4', C5', C6' (Phenyl) | ~125-135 | Singlet |

| CF₃ | ~120-125 | Quartet (q) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of a CF₃ group on a benzene (B151609) ring is typically observed in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. The absence of other fluorine atoms in the molecule means this signal will appear as a singlet.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in both the oxazole and phenyl rings (C2-H2, C4-H4, C4'-H4', etc.).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the H-4 proton of the oxazole ring should show a correlation to the C1' carbon of the phenyl ring, confirming the connectivity between the two rings. Similarly, correlations between the phenyl protons and the fluorinated carbon (C3') and the brominated carbon (C2') would help solidify the substitution pattern on the aromatic ring.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An analysis of this compound would be expected to show a single major peak in the chromatogram, indicating the purity of the sample.

The mass spectrum would display the molecular ion peak ([M]+ or protonated molecule [M+H]+). Given the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should show two peaks of almost equal intensity separated by 2 mass units (e.g., at m/z 291 and 293 for the molecular ion). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₀H₅BrF₃NO) by providing a highly accurate mass measurement.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₅BrF₃NO |

| Molecular Weight (Monoisotopic) | 290.95 g/mol |

| Expected [M]+ peaks (m/z) | ~291 (for ⁷⁹Br) and ~293 (for ⁸¹Br) |

| Expected [M+H]+ peaks (m/z) | ~292 (for ⁷⁹Br) and ~294 (for ⁸¹Br) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For a compound like this compound, HRMS would be crucial for confirming its identity.

The analysis would provide the exact mass-to-charge ratio (m/z) of the molecular ion. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, separated by approximately 2 m/z units and having nearly equal intensity. This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.

HRMS would also be able to distinguish the target compound from isomers with the same elemental composition by providing a mass measurement with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous assignment of the elemental formula C₁₀H₅BrF₃NO.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrations of its specific chemical bonds.

Based on its structure, the following characteristic absorption bands would be anticipated:

Aromatic C-H Stretching: Aromatic rings typically show C-H stretching vibrations at wavenumbers around 3100-3000 cm⁻¹. pressbooks.publibretexts.orgopenstax.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring and the carbon-nitrogen double bond within the oxazole ring would likely appear in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.orgopenstax.org

C-F Stretching: The trifluoromethyl (CF₃) group would produce strong and characteristic absorption bands in the region of 1350-1100 cm⁻¹ due to the C-F stretching vibrations.

C-O-C Stretching: The C-O-C stretching vibration of the oxazole ring is expected to be observed in the 1250-1050 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond would give rise to a stretching vibration at lower wavenumbers, typically in the 700-500 cm⁻¹ region of the spectrum. spectroscopyonline.com

The precise positions and intensities of these bands would provide a unique "fingerprint" for the molecule, confirming the presence of the key functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound. For this compound, an HPLC method would be developed to separate it from any potential impurities, such as starting materials, byproducts, or degradation products.

A typical HPLC analysis would involve:

Stationary Phase: A reversed-phase column, such as a C18 column, would likely be used, where the stationary phase is nonpolar.

Mobile Phase: A mixture of polar solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, would serve as the mobile phase. The composition of the mobile phase could be run as an isocratic (constant composition) or gradient (changing composition) elution to achieve optimal separation.

Detection: A UV detector would be suitable for detecting the compound, as the aromatic phenyl and oxazole rings are chromophores that absorb UV light. The detection wavelength would be set to the absorbance maximum (λmax) of the compound to ensure high sensitivity.

The purity of the sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For a pure sample, a single major peak would be observed at a specific retention time.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The results are then compared to the theoretical percentages calculated from the compound's molecular formula. For this compound (C₁₀H₅BrF₃NO), the theoretical elemental composition would be:

Carbon (C): 41.12%

Hydrogen (H): 1.72%

Nitrogen (N): 4.79%

The presence of fluorine and bromine can sometimes pose challenges for standard elemental analysis methods. thermofisher.comusgs.gov Specialized combustion techniques and scrubbers may be required to accurately determine the percentages of C, H, and N without interference from the halogens. thermofisher.com A successful elemental analysis would show a close correlation between the experimentally determined percentages and the calculated theoretical values, providing strong evidence for the compound's elemental composition and purity.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anchor-publishing.com If a suitable single crystal of this compound could be grown, this method would provide definitive proof of its structure.

The analysis would yield detailed information about the solid-state conformation of the molecule, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Crystal System and Space Group: The crystal system (e.g., monoclinic, orthorhombic) and space group would describe the symmetry of the crystal lattice. mdpi.commdpi.com

Unit Cell Dimensions: The dimensions of the unit cell (a, b, c, α, β, γ) would be determined. mdpi.com

Intermolecular Interactions: The analysis would also reveal how the molecules are packed in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking or halogen bonding, which influence the solid-state properties of the compound.

This comprehensive structural data would unambiguously confirm the connectivity of the atoms and the substitution pattern on the phenyl ring.

Computational and Theoretical Investigations of 5 2 Bromo 3 Trifluoromethyl Phenyl Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods offer a balance between accuracy and computational cost, making them ideal for studying the electronic structure and properties of medium-sized organic molecules like 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface that correspond to the lowest energy, and therefore the most stable conformation.

For this compound, a key aspect of conformational analysis would be to determine the dihedral angle between the phenyl and oxazole (B20620) rings. The steric hindrance caused by the bulky bromine and trifluoromethyl groups on the phenyl ring would likely influence this angle, forcing the rings out of a planar arrangement to minimize repulsion. The optimization process would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Predicted Geometrical Parameters for this compound The following data is illustrative of results obtained from a DFT/B3LYP/6-311++G(d,p) calculation and represents a hypothetical optimized geometry.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-CF3 | 1.52 Å |

| Bond Length | C(phenyl)-C(oxazole) | 1.48 Å |

| Bond Angle | C-C-Br | 121.5° |

| Bond Angle | C-C-CF3 | 120.8° |

| Dihedral Angle | Phenyl-Oxazole | 45.2° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO would likely be localized on the electron-rich oxazole and phenyl rings, while the LUMO may be distributed across the entire π-system, influenced by the electron-withdrawing trifluoromethyl group.

Table 2: Calculated Frontier Molecular Orbital Energies Illustrative data based on theoretical DFT calculations.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

DFT calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure verification. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental data to confirm the molecular structure. Similarly, the prediction of infrared (IR) spectra involves calculating the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending). These predicted frequencies help in the assignment of experimental IR absorption bands to specific functional groups. For this compound, calculations would predict characteristic vibrational frequencies for C-H, C=N, C=C, C-Br, and C-F bonds.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into a static molecule, molecular dynamics (MD) simulations can explore the molecule's behavior over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics. For this compound, an MD simulation could be used to study its conformational flexibility, particularly the rotation around the single bond connecting the phenyl and oxazole rings. It can also be used to simulate how the molecule interacts with a solvent or a biological target, providing insights into its solubility and potential binding modes.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. For a molecule like this compound, theoretical studies could investigate its reactivity in various transformations. For example, the bromine atom could be a site for cross-coupling reactions (e.g., Suzuki or Heck reactions), and computational studies could predict the most favorable conditions and catalytic cycles for such transformations. These studies help in understanding reaction outcomes and designing more efficient synthetic routes.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of positive, negative, and neutral potential. The MESP is a powerful tool for predicting how a molecule will interact with other chemical species.

In an MESP analysis of this compound, regions of negative potential (typically colored red) would be expected around the electronegative nitrogen and oxygen atoms of the oxazole ring, as well as the fluorine atoms of the trifluoromethyl group. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. This analysis provides a clear map of the molecule's reactive sites.

Exploration of 5 2 Bromo 3 Trifluoromethyl Phenyl Oxazole Analogues and Derivatives

Design Principles for Novel Oxazole (B20620) Analogues

The design of novel analogues based on the 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole scaffold is guided by established medicinal chemistry principles aimed at modulating the compound's physicochemical properties and its interaction with biological targets. The oxazole ring itself is considered a privileged structure, and its derivatives are actively researched for a wide range of applications. semanticscholar.orgtandfonline.comresearchgate.net

Key design strategies include:

Structure-Activity Relationship (SAR) Guided Modification : SAR studies are fundamental to understanding how specific structural features of a molecule relate to its biological activity. researchgate.nettandfonline.com For the 5-aryloxazole scaffold, modifications typically focus on the substituents of the phenyl ring. The bromine atom and the trifluoromethyl group on the phenyl ring of the parent compound are key modulators of lipophilicity and electronic properties. Designing analogues would involve systematically replacing or repositioning these groups to probe their influence. For instance, replacing bromine with other halogens (Cl, F) or with hydrogen-bond donating/accepting groups can significantly alter binding affinity. estranky.sknih.gov

Bioisosteric Replacement : This principle involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing a desired property, such as metabolic stability or potency. The oxazole ring itself can be considered a bioisostere of other five-membered heterocycles like thiazole (B1198619) or isoxazole. nih.govresearchgate.net Similarly, the trifluoromethyl group (CF₃) is a common bioisostere for an isopropyl group or a chlorine atom, offering a way to fine-tune steric bulk and electronics without drastically changing the molecular shape.

Scaffold Hopping and Ring Variation : While maintaining the core oxazole, designers might alter the substitution pattern. For example, moving the substituted phenyl ring from the C5 position to the C2 or C4 position of the oxazole would create constitutional isomers with potentially different biological profiles due to altered geometry and electronic vector arrangements. ijcps.org

Introduction of Pharmacophores : Based on a target's structure, known pharmacophoric groups can be introduced. For example, adding sulfonamide groups, as demonstrated in the design of some novel 1,3-oxazole derivatives, can introduce strong hydrogen bonding capabilities. nih.gov The aniline (B41778) group in 2-anilino-5-aryloxazoles is another example of a key pharmacophore that can be modified to optimize target engagement. estranky.sknih.gov

The ultimate goal of these design principles is to systematically explore the chemical space around the lead compound to identify derivatives with improved potency, selectivity, and drug-like properties.

Synthesis and Characterization of Substituted Analogues

The synthesis of analogues of this compound relies on a variety of established methods for forming the oxazole ring and for modifying the appended aryl group.

Classic and Modern Oxazole Syntheses: Several named reactions are pillars of oxazole synthesis and can be adapted to produce a wide range of derivatives:

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones. tandfonline.com

van Leusen Oxazole Synthesis : A highly versatile method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.comnih.gov This one-pot reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for creating libraries of 5-substituted oxazoles. mdpi.comnih.gov

Fischer Oxazole Synthesis : Involves the reaction of cyanohydrins with aldehydes. tandfonline.com

Metal-Catalyzed Reactions : Modern synthetic approaches often employ metal catalysts. For example, copper(II) triflate has been used to catalyze the reaction between α-diazoketones and amides to yield 2,4-disubstituted oxazoles. tandfonline.comijpsonline.com Palladium/copper catalysts can be used for the direct arylation of pre-formed oxazole rings. tandfonline.comijpsonline.com

Synthesis of 5-Aryloxazole Analogues: A common route to synthesize 5-aryloxazole analogues involves condensing a 2-azido-acetophenone derivative with an isothiocyanate. The resulting β-keto carbodiimide (B86325) readily cyclizes to form the desired 2-amino-5-aryloxazole. estranky.sk To create analogues of the title compound, one would start with 2-bromo-1-(2-bromo-3-(trifluoromethyl)phenyl)ethan-1-one and react it with various reagents to build the oxazole ring.

Modification of the Phenyl Ring: Once the 5-aryloxazole core is formed, the bromine atom on the phenyl ring serves as a convenient handle for further diversification using cross-coupling reactions:

Suzuki Coupling : Reacting the bromo-substituted oxazole with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst can introduce a wide array of new substituents. tandfonline.comsemanticscholar.org

Heck and Sonogashira Couplings : These reactions can be used to introduce alkenyl and alkynyl groups, respectively, further expanding the structural diversity of the analogues. nih.gov

Characterization: The synthesized compounds are rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups.

Elemental Analysis : Determines the elemental composition of the compound. ijcps.orgsemanticscholar.org

Structure-Reactivity and Structure-Property Correlation Studies

Understanding the relationship between a molecule's structure and its properties is crucial for rational drug design. For this compound and its analogues, these studies correlate specific structural modifications with changes in chemical reactivity and physicochemical properties.

Structure-Reactivity Relationships: The reactivity of the oxazole ring is influenced by its electronic nature and the substituents attached to it. The hydrogen atoms on the oxazole ring have an acidity order of C2 > C5 > C4. semanticscholar.org The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring at the C5 position will influence the electron density of the entire molecule, potentially affecting its reactivity in, for example, electrophilic aromatic substitution reactions on the phenyl ring or its propensity to undergo metal-catalyzed cross-coupling at the C-Br bond. The nitrogen atom at position 3 is a site for potential N-alkylation. semanticscholar.org

Structure-Property Correlation: Systematic modification of the scaffold allows for the correlation of structure with key physicochemical and biological properties. This is often presented in the form of SAR tables. For example, in a series of 2-anilino-5-aryloxazoles designed as VEGFR2 inhibitors, substitutions on both the aniline ring and the 5-phenyl ring were explored. estranky.sknih.gov

Table 6.3.1: Example of Structure-Property Correlation for 2-(5-ethylsulfonyl-2-methoxyanilino)-5-aryloxazole Analogues estranky.sk

| Compound | R (Substitution on 5-phenyl ring) | VEGFR2 IC₅₀ (µM) | Cellular IC₅₀ (µM) |

| 21 | H | 0.050 | 0.29 |

| 24 | 2-F | 0.17 | 1.8 |

| 25 | 3-F | 0.046 | 0.44 |

| 26 | 4-F | 0.026 | 0.15 |

| 34 | 3-Et | 0.029 | 1.94 |

| 35 | 3-COMe | 0.091 | 13.90 |

| 36 | 3-(2-thienyl) | 0.016 | 0.26 |

| 37 | 3-(3-thienyl) | 0.015 | 0.14 |

| 39 | 3-(2-pyridyl) | 0.022 | 0.37 |

Data adapted from existing research on a similar scaffold to illustrate the principle. estranky.sk

From this data, several correlations can be drawn:

Electronic Effects : Placing a fluorine atom at the para position (Compound 26 ) improved potency compared to the unsubstituted analogue (21 ), while a meta substitution (25 ) had little effect and an ortho substitution (24 ) was detrimental. This suggests a sensitivity to the electronic and steric environment at the 5-phenyl ring.

Steric and Lipophilic Effects : Introducing small alkyl or heteroaryl groups at the meta position (e.g., 36 , 37 , 39 ) was generally well-tolerated and in some cases led to highly potent compounds. However, a larger, polar group like acetyl (COMe, 35 ) dramatically reduced cellular activity, likely due to changes in physicochemical properties like solubility or cell permeability.

These types of correlation studies are essential for optimizing a lead compound, allowing researchers to build predictive models for designing the next generation of analogues. scimatic.orgnih.gov

Library Synthesis and High-Throughput Screening (Chemical Aspects)

To efficiently explore the SAR of the this compound scaffold, large numbers of derivatives are often synthesized in a parallel or combinatorial fashion to create a chemical library. ijpsonline.com

Library Synthesis: The chemical strategy for library synthesis must be robust, high-yielding, and amenable to automation.

Reaction Choice : Reactions like the van Leusen synthesis or Suzuki cross-coupling are well-suited for library generation because they work with a diverse range of starting materials (aldehydes and boronic acids, respectively). mdpi.comnih.govsemanticscholar.org

Solid-Phase vs. Solution-Phase : Libraries can be built using solid-phase synthesis, where one of the reactants is attached to a polymer bead, simplifying purification as excess reagents can be washed away. Alternatively, modern solution-phase techniques coupled with automated purification (e.g., mass-directed HPLC) are also common. researchgate.net

Flow Chemistry : Continuous flow reactors offer precise control over reaction conditions (temperature, pressure, time) and allow for the rapid, sequential synthesis of compounds, making it an efficient method for library production. rsc.org A workflow might involve coupling a carboxylic acid and another building block at low temperature, followed by a high-temperature cyclization step in a continuous flow process to form the heterocycle. rsc.org

Chemical Considerations for High-Throughput Screening (HTS): The synthesized library of compounds must be prepared for HTS. From a chemical standpoint, this involves:

Purity and Quality Control : Each compound in the library must be of sufficient purity to ensure that any observed biological activity is due to the compound itself and not an impurity. This is typically assessed using high-throughput methods like LC-MS (Liquid Chromatography-Mass Spectrometry).

Solubility : Compounds must be soluble in the screening assay buffer, which is usually aqueous. Dimethyl sulfoxide (B87167) (DMSO) is commonly used as a solvent to create stock solutions, but poor aqueous solubility can lead to compound precipitation and false-negative or false-positive results.

Stability : The compounds must be chemically stable under storage conditions (typically in DMSO at low temperatures) and during the course of the biological assay. Degradation can lead to a loss of activity or the formation of reactive species that interfere with the assay.

By combining efficient library synthesis with carefully managed HTS, researchers can rapidly screen thousands of analogues to identify promising new compounds derived from the initial this compound scaffold. researcher.life

Potential Applications of 5 2 Bromo 3 Trifluoromethyl Phenyl Oxazole in Materials Science and Organic Synthesis

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of a bromine atom on the phenyl ring of 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of the trifluoromethyl group and the oxazole (B20620) ring provides a stable scaffold upon which intricate molecular architectures can be assembled.

Chemists can leverage the bromo group for well-established transformations such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of functional groups, including alkyl, alkenyl, alkynyl, aryl, and amino moieties, at the 2-position of the phenyl ring. The trifluoromethyl group, known for its strong electron-withdrawing nature and metabolic stability, can influence the electronic properties and reactivity of the molecule, as well as the properties of the final products. The oxazole ring itself can participate in various chemical transformations, further enhancing the synthetic utility of the parent molecule.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Coupling Reaction | Reactant | Catalyst (Typical) | Bond Formed | Potential Product Class |

| Suzuki | Arylboronic acid/ester | Palladium | C-C | Biaryl compounds |

| Stille | Organostannane | Palladium | C-C | Substituted styrenes, biaryls |

| Heck | Alkene | Palladium | C-C | Substituted styrenes |

| Sonogashira | Terminal alkyne | Palladium/Copper | C-C | Aryl alkynes |

| Buchwald-Hartwig | Amine/Amide | Palladium | C-N | Aryl amines/amides |

Integration into Polymer Chemistry and Advanced Materials

In the realm of materials science, this compound serves as a valuable monomer or functionalizing agent for the development of advanced polymers. The bromo-functional handle allows for its incorporation into polymer chains through various polymerization techniques, including polycondensation and post-polymerization modification.

The incorporation of the trifluoromethylphenyl oxazole moiety can impart desirable properties to the resulting polymers. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the refractive index and dielectric constant. The rigid oxazole ring can contribute to improved mechanical strength and thermal properties. These characteristics are highly sought after in the design of high-performance polymers for applications in electronics, aerospace, and specialty coatings. For instance, polymers containing this moiety could exhibit enhanced thermal stability and specific optical or electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) or as components of advanced composites.

Applications in Agrochemical Research (Chemical Synthesis Aspects Only)

Within agrochemical research, the synthesis of novel and effective pesticides and herbicides is a continuous endeavor. The this compound scaffold presents a promising starting point for the synthesis of new agrochemical candidates. The trifluoromethyl group is a common feature in many successful agrochemicals, as it can enhance biological activity and metabolic stability.

The synthetic versatility of the bromo-oxazole core allows for the systematic modification of the molecule to explore structure-activity relationships. Through the previously mentioned cross-coupling reactions, a diverse library of derivatives can be synthesized and screened for their biological activity. For example, the introduction of different aryl or heteroaryl groups via a Suzuki coupling could lead to the discovery of compounds with potent fungicidal or insecticidal properties. The focus in this context remains purely on the chemical synthesis pathways to generate these novel molecular entities for further investigation.

Precursor for Functional Organic Molecules (non-biological focus)

Beyond its direct applications, this compound is a key precursor for the synthesis of a variety of functional organic molecules with non-biological applications. The combination of the reactive bromine atom and the stable trifluoromethylphenyl oxazole core allows for the construction of molecules with tailored electronic and photophysical properties.

For example, through Sonogashira coupling, extended π-conjugated systems can be synthesized. These materials are of interest for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The trifluoromethyl group can be used to tune the energy levels (HOMO/LUMO) of these conjugated materials, which is a critical factor in the performance of electronic devices. Furthermore, the oxazole ring can act as a coordinating ligand for metal complexes, opening up possibilities for the development of novel catalysts or luminescent materials.

Future Research Directions and Challenges in Oxazole Chemistry

Development of More Efficient and Selective Synthetic Routes

A significant challenge in the synthesis of polysubstituted oxazoles, such as 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole, is the development of efficient and regioselective synthetic methodologies. While several classical methods for oxazole (B20620) synthesis exist, including the Robinson-Gabriel synthesis, the Fisher oxazole synthesis, and the Van Leusen oxazole synthesis, ongoing research is focused on improving their efficiency, substrate scope, and environmental footprint. nih.govtandfonline.comresearchgate.net

For the specific synthesis of this compound, the Van Leusen oxazole synthesis stands out as a particularly relevant and powerful tool. nih.govmdpi.comresearchgate.net This reaction facilitates the formation of 5-substituted oxazoles through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.org

A plausible and efficient synthetic route to this compound using the Van Leusen reaction would involve the reaction of 2-bromo-3-(trifluoromethyl)benzaldehyde (B1374777) with tosylmethyl isocyanide (TosMIC) in the presence of a suitable base, such as potassium carbonate. nih.govmdpi.com This one-pot reaction is known for its operational simplicity and generally good yields. nih.govmdpi.com

Table 1: Proposed Van Leusen Synthesis for this compound

| Reactant 1 | Reactant 2 | Key Reagent | Product |

| 2-bromo-3-(trifluoromethyl)benzaldehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | This compound |

Future research in this area will likely focus on optimizing the reaction conditions to maximize the yield and purity of the target compound. This could involve exploring different bases, solvents, and reaction temperatures. Furthermore, the development of catalytic and asymmetric versions of the Van Leusen reaction would be a significant advancement, allowing for the enantioselective synthesis of chiral oxazole derivatives.

Beyond the Van Leusen approach, other modern synthetic strategies could be explored for the preparation of 5-aryloxazoles. These include:

Domino Reactions: The development of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offers a highly efficient approach to complex molecules. researchgate.netacs.org An iodine-catalyzed decarboxylative domino reaction, for instance, has been used for the synthesis of 2,5-disubstituted oxazoles from aryl methyl ketones and α-amino acids. acs.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed direct arylation methods have been developed for the regioselective functionalization of the oxazole ring at both the C2 and C5 positions. organic-chemistry.org This could provide an alternative route to this compound by coupling a pre-formed oxazole with a suitable aryl halide.

Flow Chemistry: The use of continuous flow reactors for oxazole synthesis can offer advantages in terms of safety, scalability, and reaction control. acs.orgresearchgate.netacs.org Photochemical flow synthesis has been successfully employed for the generation of trisubstituted oxazoles. acs.org Implementing a flow process for the Van Leusen synthesis of the target compound could lead to a more sustainable and scalable manufacturing process. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Van Leusen reaction, leading to higher yields and shorter reaction times. mdpi.com This technique could be particularly beneficial for the synthesis of sterically hindered or electronically deactivated 5-aryloxazoles.

The primary challenge in synthesizing this compound lies in the availability and reactivity of the starting aldehyde. The electron-withdrawing nature of the bromo and trifluoromethyl groups could influence the reactivity of the carbonyl group in the Van Leusen reaction. Therefore, careful optimization of the reaction conditions will be crucial for achieving high efficiency. Moreover, ensuring high regioselectivity, especially when multiple reactive sites are present on the aromatic ring, remains a key consideration in the development of new synthetic routes.

Novel Functionalization Strategies

While the synthesis of the core this compound structure is a primary goal, subsequent functionalization of this scaffold is crucial for exploring its structure-activity relationships and developing new applications. The presence of a bromine atom on the phenyl ring provides a versatile handle for a variety of post-synthetic modifications.

Future research will undoubtedly focus on leveraging this bromine atom for cross-coupling reactions , such as the Suzuki, Stille, and Sonogashira reactions. These powerful transformations would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the 2-position of the phenyl ring. This would enable the creation of a library of derivatives of this compound with diverse electronic and steric properties.

Table 2: Potential Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application |

| Suzuki Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Modulation of electronic properties, extension of conjugation |

| Stille Coupling | Organostannane | C-C (Aryl-Alkyl/Aryl) | Introduction of alkyl or aryl groups |

| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) | Synthesis of extended π-systems for materials science |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amino) | Introduction of nitrogen-containing functional groups for biological activity |